2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide
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Overview
Description
2-Chloro-N-(3-ethoxyspiro[34]octan-1-yl)-N-propylpropanamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 3-ethoxyspiro[3.4]octan-1-ol. This can be achieved through a cyclization reaction of a suitable precursor under acidic or basic conditions.
Chlorination: The hydroxyl group of the spirocyclic intermediate is then converted to a chloro group using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Amidation: The final step involves the reaction of the chlorinated spirocyclic compound with N-propylpropanamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds with potential biological activity.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological systems, including their metabolism and mechanism of action.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-N-[(1S,3S)-3-ethoxyspiro[3.4]octan-1-yl]-2-N-methylpyridine-2,5-dicarboxamide
- 3-Ethoxyspiro[3.4]octan-1-ol
Uniqueness
2-Chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide is unique due to its specific spirocyclic structure and the presence of both chloro and amide functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 2-Chloro-N-(3-ethoxyspiro[34]octan-1-yl)-N-propylpropanamide, covering its synthesis, reactions, applications, and comparison with related compounds
Properties
IUPAC Name |
2-chloro-N-(3-ethoxyspiro[3.4]octan-1-yl)-N-propylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28ClNO2/c1-4-10-18(15(19)12(3)17)13-11-14(20-5-2)16(13)8-6-7-9-16/h12-14H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZAYTCHBPQJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CC(C12CCCC2)OCC)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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